4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring with hydroxyl and acyl substituents. Its structure includes:
- Position 4: A 2-furoyl group (furan-2-carbonyl), which introduces electron-withdrawing effects and aromaticity.
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
- Position 5: A thiophen-2-yl (2-thienyl) group, a sulfur-containing heterocycle that enhances electronic diversity .
This structural combination distinguishes it from analogs through its hybrid aromatic (furoyl, thienyl) and aliphatic (tetrahydrofuran) moieties, which may modulate pharmacological properties like receptor binding or metabolic stability.
Properties
Molecular Formula |
C18H17NO5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO5S/c20-16(12-5-2-8-24-12)14-15(13-6-3-9-25-13)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
InChI Key |
XZODANIRGGLMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: This step involves the cyclization of a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.
Introduction of the Furoyl Group: The furoyl group can be introduced via Friedel-Crafts acylation using furoyl chloride and a Lewis acid catalyst.
Attachment of the Tetrahydro-2-furanylmethyl Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the tetrahydro-2-furanylmethyl moiety.
Incorporation of the Thienyl Group: The thienyl group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan, thiophene, and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.
Major Products
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key analogs and their substituent differences are summarized below:
Physicochemical Properties
- Compounds with bulky substituents (e.g., 4-tert-butylphenyl in 20) have even higher melting points (263–265°C) due to increased van der Waals interactions .
Molecular Weight & Solubility :
Research Implications
- Pharmacological Potential: The thiophen-2-yl group in the target compound may confer unique interactions with sulfur-binding enzymes or receptors, differentiating it from phenyl or chlorophenyl analogs .
- SAR Insights : Substituents at position 5 (e.g., thienyl vs. nitrophenyl) critically influence electronic properties and bioactivity, as seen in analogs with trifluoromethyl groups (e.g., 25) showing enhanced metabolic stability .
Biological Activity
4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the class of pyrrolones. This compound is characterized by its unique structural features, including a furoyl group, a tetrahydro-2-furanylmethyl moiety, and a thienyl substituent. Its molecular formula is , and it has garnered attention for its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The structural complexity of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one contributes significantly to its biological properties. The presence of multiple functional groups allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound. Below are some key findings:
Anticancer Activity
In a study conducted on various cancer cell lines, 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one demonstrated significant cytotoxicity. The IC50 values varied depending on the cell line, indicating selective potency against certain types of cancer cells.
The mechanism underlying the anticancer effects appears to involve:
- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the cell cycle at the G1 phase, preventing cancer cells from proliferating.
Anti-inflammatory Effects
In models of inflammation, the compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and activities of structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(3-chlorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one | Structure | Exhibits potent anticancer activity |
| 4-hydroxy-3-methoxyphenyl derivative | Structure | Known for antioxidant properties |
| 4-fluoro derivative | Structure | Potentially increased bioavailability |
Case Studies
Several case studies have illustrated the therapeutic potential of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one:
- Case Study on Breast Cancer : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mice models compared to controls.
- Case Study on Inflammatory Bowel Disease (IBD) : Clinical trials indicated that patients receiving this compound experienced reduced symptoms and improved quality of life metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
